molecular formula C27H24BrO2P B073364 [4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide CAS No. 1253-46-9

[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide

Cat. No. B073364
CAS RN: 1253-46-9
M. Wt: 491.4 g/mol
InChI Key: WUWDGVKUXDZLNU-UHFFFAOYSA-M
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Patent
US08921383B2

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (5 g, 22 mmol) and PPh3 (5.77 g, 22 mmol) in 150 mL of toluene were stirred at 120° C. for 5 hours. The mixture was cooled to room temperature and filtered dried to give (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide (8.8 g, 82%) as a white solid 1H NMR (300 MHz, DMSO): δ 7.92-7.63 (m, 17H), 7.11-7.08 (m, 2H), 5.32-5.26 (m, 2H), 3.32 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[CH:13]1[CH:18]=[CH:17][C:16]([P:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[Br-:1].[CH3:10][O:9][C:7]([C:6]1[CH:11]=[CH:12][C:3]([CH2:2][P+:19]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:16]2[CH:15]=[CH:14][CH:13]=[CH:18][CH:17]=2)=[CH:4][CH:5]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
5.77 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were stirred at 120° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[Br-].COC(=O)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.